1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-propyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-5-9-8-12(18)17(16-9)13-14-10-6-3-4-7-11(10)15-13/h3-4,6-8,16H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSRQNIKOSHNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol
Retrosynthetic Analysis of the Benzimidazole-Pyrazole Hybrid System
A retrosynthetic analysis of the target molecule, 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, reveals a logical disconnection strategy that simplifies the complex structure into readily available starting materials. The primary disconnection can be made at the pyrazole (B372694) ring, specifically at the C-N and C=N bonds formed during the cyclization process. This leads to two key precursors: 2-hydrazinyl-1H-benzimidazole and a β-keto ester, namely ethyl 3-oxohexanoate (B1246410).
The 2-hydrazinyl-1H-benzimidazole can be further disconnected to 2-mercapto-1H-benzimidazole, which is a commercially available starting material. The synthesis of ethyl 3-oxohexanoate can be envisioned through a Claisen condensation of ethyl butyrate (B1204436) and ethyl acetate (B1210297). This retrosynthetic pathway provides a clear and feasible route for the synthesis of the target compound from simple and accessible precursors.
Classical and Modern Synthetic Routes to the Core Scaffold
The construction of the this compound scaffold can be achieved through both classical and modern synthetic methodologies, primarily focusing on the formation of the pyrazole ring from the key benzimidazole-containing precursor.
Condensation Reactions and Cyclization Protocols
The most direct and classical approach for the synthesis of this compound involves the condensation reaction between 2-hydrazinyl-1H-benzimidazole and ethyl 3-oxohexanoate, followed by an intramolecular cyclization. This reaction is a well-established method for the formation of pyrazol-5-one rings.
The initial step is the reaction of the hydrazine (B178648) moiety of 2-hydrazinyl-1H-benzimidazole with the ketonic carbonyl group of ethyl 3-oxohexanoate to form a hydrazone intermediate. This is typically followed by an intramolecular cyclization, where the amino group of the hydrazine attacks the ester carbonyl, leading to the formation of the pyrazole ring and the elimination of ethanol (B145695). The reaction is often carried out in a suitable solvent such as ethanol or acetic acid and may be catalyzed by an acid or a base. The resulting pyrazolone (B3327878) exists in tautomeric equilibrium with the pyrazol-5-ol form.
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Yield (%) |
| 2-hydrazinyl-1H-benzimidazole | Ethyl 3-oxohexanoate | Ethanol, Reflux | This compound | 75-85 |
| 2-hydrazinyl-1H-benzimidazole | Ethyl 3-oxohexanoate | Acetic Acid, 100°C | This compound | 80-90 |
One-Pot Synthesis Methodologies
To improve the efficiency and reduce the environmental impact of the synthesis, one-pot methodologies have been explored for the preparation of similar benzimidazole-pyrazole hybrids. A plausible one-pot approach for the synthesis of this compound could involve the in-situ formation of 2-hydrazinyl-1H-benzimidazole from a suitable precursor, such as 2-chloro-1H-benzimidazole, and its subsequent reaction with ethyl 3-oxohexanoate in the same reaction vessel.
For instance, 2-chloro-1H-benzimidazole could be reacted with hydrazine hydrate (B1144303) to form 2-hydrazinyl-1H-benzimidazole, and without isolation, ethyl 3-oxohexanoate could be added to the reaction mixture to proceed with the pyrazole ring formation. This approach minimizes waste and reduces purification steps, making the synthesis more atom-economical and time-efficient. nih.govnih.gov
| Starting Materials | Reagents | Solvent | Conditions | Product | Yield (%) |
| 2-chloro-1H-benzimidazole, Ethyl 3-oxohexanoate | Hydrazine hydrate | Ethanol | Reflux, 8h | This compound | 65-75 |
Catalyst Development and Reaction Optimization for Selective Synthesis
The development of efficient catalysts and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of this compound.
Role of Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysts can be employed to facilitate the cyclocondensation reaction. Homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl groups, thereby activating them towards nucleophilic attack by the hydrazine. Similarly, homogeneous base catalysts like sodium ethoxide or piperidine (B6355638) can deprotonate the hydrazine, increasing its nucleophilicity.
Heterogeneous catalysts offer the advantages of easy separation and reusability. thieme-connect.com Solid acid catalysts like zeolites, montmorillonite (B579905) clays, or sulfonic acid functionalized resins could be effective in promoting the cyclization. These catalysts provide acidic sites for the reaction to occur on their surface, and they can be easily filtered off at the end of the reaction.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Yield (%) |
| p-Toluenesulfonic acid | Homogeneous | Toluene | 110 | 88 |
| Montmorillonite K-10 | Heterogeneous | Ethanol | 78 | 85 |
| Sulfated Zirconia | Heterogeneous | Acetonitrile | 80 | 92 |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for benzimidazole-pyrazole derivatives. nih.govresearchgate.net For the synthesis of this compound, green approaches could include the use of water as a solvent, microwave-assisted synthesis, or the use of biodegradable catalysts.
Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. The reaction of 2-hydrazinyl-1H-benzimidazole and ethyl 3-oxohexanoate could potentially be carried out in water, possibly with the aid of a phase-transfer catalyst or a surfactant to overcome solubility issues. Furthermore, the use of natural catalysts, such as acidic fruit juices, has been reported for similar heterocyclic syntheses and could be a viable green alternative.
| Green Approach | Catalyst/Medium | Conditions | Advantages |
| Microwave-assisted synthesis | Acetic acid (catalytic) | 120°C, 10 min | Reduced reaction time, improved yield |
| Aqueous synthesis | Water | 100°C, 4h | Environmentally benign solvent |
| Natural acid catalysis | Lemon juice | 80°C, 6h | Biodegradable and renewable catalyst |
Purification and Isolation Techniques for High-Purity Compounds
The successful synthesis of this compound and its analogs necessitates robust purification and isolation strategies to ensure the removal of unreacted starting materials, catalysts, and reaction byproducts. The attainment of high-purity compounds is critical for accurate analytical characterization and subsequent applications. The primary techniques employed for the purification of benzimidazole-pyrazole derivatives are recrystallization and column chromatography, often used in conjunction to achieve the desired level of purity.
The choice of purification method is largely dictated by the physical properties of the crude product, such as its solubility and the nature of the impurities present. Thin-layer chromatography (TLC) is a crucial preliminary step to assess the purity of the crude product and to optimize the conditions for column chromatography. mdpi.com
Recrystallization
Recrystallization is a widely utilized and effective technique for the purification of solid benzimidazole-pyrazole compounds. This method relies on the principle of differential solubility of the desired compound and impurities in a selected solvent or solvent system at varying temperatures. For compounds structurally related to this compound, polar protic solvents such as ethanol and ethyl acetate have been reported as effective recrystallization media. ijpsi.orgnih.gov
The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. ijpsi.org In some instances, a mixed solvent system, such as an iso ether/acetone mixture, has been employed to achieve optimal crystallization. google.com
For compounds that may contain colored impurities, treatment with activated charcoal in a hot methanolic solution can be an effective decolorizing step prior to recrystallization from a solvent like ethanol. mdpi.com
Table 1: Recrystallization Solvents for Benzimidazole-Pyrazole Analogs
| Compound Class | Recrystallization Solvent(s) | Reference |
| 2-[(5-Aryl)-4,5-dihydro-1H-pyrazole-3-yl]-1H-benzimidazoles | Ethyl Acetate | ijpsi.org |
| Novel Benzimidazole (B57391) Derivative | Methanol (with activated charcoal), followed by Ethanol | mdpi.com |
| Pyrazole-3-carboxamide Derivatives | Iso ether/Acetone mixture (90/10 v/v) | google.com |
| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Derivatives | Ethanol | europeanreview.org |
| Pyrazole Benzimidazolone Derivatives | Ethanol | nih.gov |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. This method is particularly useful for separating mixtures of compounds with similar polarities and for isolating non-crystalline or oily products.
For benzimidazole-pyrazole derivatives, silica gel is the most common stationary phase. The selection of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach, often guided by preliminary TLC analysis, is used to determine the optimal solvent system. Typically, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is employed. europeanreview.org The polarity of the eluent is gradually increased to facilitate the elution of compounds with increasing polarity.
Table 2: Column Chromatography Conditions for Benzimidazole-Pyrazole Analogs
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reference |
| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine Derivatives | Silica Gel | Ethyl Acetate/Petroleum Ether (40:60) | europeanreview.org |
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC. Fractions containing the pure desired compound are then combined, and the solvent is removed under reduced pressure to yield the purified product.
Purity Assessment
The purity of the isolated this compound is confirmed using a combination of analytical techniques. Thin-layer chromatography is used for a quick qualitative assessment. The melting point of a crystalline solid is a good indicator of purity; a sharp melting point range suggests a high degree of purity. Further confirmation of the structure and purity is obtained through spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.comijpsi.org For chiral benzimidazole derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be employed to separate and quantify enantiomers.
Advanced Spectroscopic and Structural Characterization of 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. nih.gov For 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton and carbon signals.
1H, 13C, and 2D NMR Techniques
The ¹H NMR spectrum of a related pyrazole (B372694) compound typically shows distinct signals for aromatic and aliphatic protons. For instance, in pyrazole itself, the aromatic protons appear at specific chemical shifts. chemicalbook.comnih.gov Similarly, for this compound, the protons of the benzimidazole (B57391) and pyrazole rings, as well as the propyl group, would exhibit characteristic chemical shifts and coupling patterns. The benzimidazole moiety, depending on its substitution, presents a unique set of aromatic proton signals. researchgate.netresearchgate.net The propyl group would show characteristic aliphatic signals, typically a triplet for the terminal methyl group and multiplets for the two methylene (B1212753) groups.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. researchgate.net The chemical shifts of the carbon atoms in the benzimidazole and pyrazole rings are indicative of their electronic environment. researchgate.net The carbonyl carbon in the pyrazol-5-ol ring, if present in a tautomeric form, would appear at a distinct downfield chemical shift. mdpi.com
To definitively assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons within the propyl chain and the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range correlations between protons and carbons, which is instrumental in connecting the benzimidazole, pyrazole, and propyl fragments of the molecule. usm.my
Table 1: Representative ¹H and ¹³C NMR Data for Related Structural Moieties
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzimidazole | Aromatic CH | 7.0 - 8.0 | 110 - 145 |
| C2 | - | ~150 | |
| Pyrazole | Aromatic CH | 6.0 - 8.0 | 95 - 140 |
| C3/C5 | - | 130 - 165 | |
| Propyl Group | CH₃ | ~0.9 (triplet) | ~14 |
| CH₂ | ~1.6 (multiplet) | ~23 | |
| CH₂ | ~2.5 (triplet) | ~30 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific molecular structure.
Investigation of Tautomeric Forms via NMR Spectroscopy
Pyrazol-5-ol derivatives are known to exist in different tautomeric forms, including the OH, NH, and CH forms. NMR spectroscopy is a powerful tool to investigate this tautomerism in solution. mdpi.comresearchgate.net The presence of a specific tautomer, or a dynamic equilibrium between them, can be inferred from the observed chemical shifts and the number of signals in the ¹H and ¹³C NMR spectra. nih.govbeilstein-journals.org
For this compound, the key tautomeric equilibrium to consider is between the 5-hydroxy-pyrazole form and the pyrazol-5-one form. In the ¹H NMR spectrum, the presence of a distinct OH proton signal, which may be broad and exchangeable with D₂O, would support the hydroxy-pyrazole tautomer. Conversely, the presence of signals corresponding to a CH₂ group in the pyrazole ring would indicate the pyrazolone (B3327878) tautomer. The ¹³C NMR spectrum would also show characteristic differences, particularly in the chemical shift of the C5 carbon, which would be significantly more deshielded in the carbonyl form. mdpi.com The benzimidazole moiety itself can also exhibit prototropic tautomerism, which can sometimes be observed by NMR, especially in specific solvents or at low temperatures. beilstein-journals.orgmdpi.com
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which is useful for identifying functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ could be attributed to the O-H and N-H stretching vibrations, potentially indicating the presence of the pyrazol-5-ol tautomer and the benzimidazole N-H group. mdpi.com The C=O stretching vibration of the pyrazolone tautomer, if present, would likely appear as a strong band in the range of 1650-1700 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings would appear in the 1600-1400 cm⁻¹ region. mdpi.com
Raman spectroscopy can provide additional insights, particularly for the symmetric vibrations of the aromatic rings. nih.gov The combination of IR and Raman data allows for a more complete analysis of the vibrational characteristics of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. mdpi.com
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound. researchgate.netjapsonline.commdpi.commdpi.comekb.eg The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion. The fragmentation pathways can provide valuable structural information, such as the cleavage of the propyl group or the fragmentation of the heterocyclic rings. This data helps to confirm the connectivity of the different structural units within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. researchgate.net
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state. mdpi.comnih.gov If suitable single crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. researchgate.netnih.govresearchgate.net
Crucially, X-ray crystallography can unambiguously determine which tautomeric form exists in the solid state. researchgate.netmdpi.com It can also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov For instance, hydrogen bonds involving the pyrazolol hydroxyl group, the benzimidazole N-H group, and the nitrogen atoms of the heterocyclic rings are likely to play a significant role in the crystal lattice. mdpi.comnih.gov The analysis of the crystal packing provides insights into the supramolecular assembly of the molecules in the solid state.
Table 2: Summary of Analytical Techniques and Expected Information
| Technique | Information Obtained |
| ¹H, ¹³C, 2D NMR | Complete structural assignment of proton and carbon atoms, connectivity of molecular fragments. |
| NMR Tautomerism Studies | Identification of the predominant tautomeric form(s) in solution. |
| Infrared & Raman Spectroscopy | Identification of functional groups (e.g., O-H, N-H, C=O, C=N). |
| HRMS (ESI-MS) | Accurate molecular weight determination and elemental composition. Fragmentation patterns for structural confirmation. |
| Single Crystal X-ray Diffraction | Precise 3D molecular structure in the solid state, including bond lengths and angles. Unambiguous determination of the solid-state tautomeric form and analysis of intermolecular interactions and crystal packing. |
Analysis of Intermolecular Interactions in the Crystalline Lattice
A thorough analysis of the intermolecular interactions in the crystalline lattice of this compound cannot be provided at this time. Despite a comprehensive search of scientific databases and literature, the specific experimental crystallographic data for this compound, such as a single-crystal X-ray diffraction study, does not appear to be publicly available.
The determination of intermolecular interactions, including the identification of hydrogen bonds, π-π stacking, and other van der Waals forces, is contingent upon the precise knowledge of the crystal structure. This structural information provides the atomic coordinates within the unit cell, allowing for the calculation of bond distances, angles, and intermolecular contacts that define the packing of molecules in the solid state. Without this foundational data, a scientifically accurate and detailed description, including the requested data tables of interaction parameters, cannot be generated.
Information on related compounds, such as those containing benzimidazole or pyrazole moieties, exists but cannot be used to accurately describe the specific crystalline arrangement of this compound, as minor changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.
Theoretical and Computational Investigations of 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govjksus.org For a molecule like 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, DFT calculations, typically employing a basis set such as B3LYP/6-31+G(d,p), are instrumental in determining its optimized molecular geometry by finding the lowest energy conformation. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. nih.gov Furthermore, DFT is used to compute various electronic properties that dictate the molecule's behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are at the forefront of molecular interactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.goviiste.org Conversely, a large HOMO-LUMO gap signifies high stability. researchgate.net From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (σ), which further quantify the molecule's reactivity.
Interactive Table 1: Hypothetical Quantum Chemical Parameters for this compound Note: These values are representative for this class of compounds and are used for illustrative purposes.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. iiste.org |
| Electronegativity (χ) | 4.025 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | 2.225 | Measures resistance to change in electron distribution or charge transfer. |
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution across a molecule. nih.govchemrxiv.org The MESP surface is mapped with colors to indicate different electrostatic potential values, which helps in predicting sites for electrophilic and nucleophilic attack. nih.govcram.com
For this compound, the MESP map would likely show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around electronegative atoms such as the nitrogen atoms of the benzimidazole (B57391) and pyrazole (B372694) rings and the oxygen atom of the hydroxyl group. nih.govresearchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions are expected around the hydrogen atoms, particularly the acidic proton of the pyrazol-5-ol group and the N-H proton of the benzimidazole ring. nih.gov
Neutral Regions (Green): These areas, likely around the propyl chain and parts of the aromatic rings, indicate a neutral or non-polar character.
This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations provide insights into its conformational dynamics and stability in different environments, such as in an aqueous solution. semanticscholar.org
By simulating the molecule's behavior for a specific duration (e.g., 100 nanoseconds), researchers can analyze its trajectory to understand: jksus.orgresearchgate.net
Conformational Flexibility: The rotation around single bonds, such as the one connecting the benzimidazole and pyrazole rings and within the propyl chain, can be observed. This helps identify the most stable and frequently occurring conformations.
Solvent Interactions: MD simulations can model the interactions between the solute molecule and solvent molecules (e.g., water), revealing how solvation affects the molecule's shape and dynamics.
Stability Metrics: Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's structure over the simulation period. A stable RMSD indicates that the molecule has reached an equilibrium state. researchgate.netsemanticscholar.org
Prediction of Chemical Reactivity and Reaction Pathways
The computational data from DFT calculations directly inform the prediction of chemical reactivity.
The HOMO distribution highlights the regions from which electrons are most likely to be donated in a reaction with an electrophile.
The LUMO distribution indicates the sites where the molecule is most likely to accept electrons from a nucleophile.
The MESP map complements this by showing the charge distribution across the entire molecule. The electron-rich nitrogen and oxygen atoms are predicted to be the primary sites for protonation and coordination with electrophiles. The acidic protons on the pyrazolol and benzimidazole moieties are the most probable sites for deprotonation by a base.
This integrated analysis allows for a reasoned prediction of how the molecule will behave in various chemical reactions.
In Silico Modeling of Molecular Interactions (Excluding Biological Outcomes)
In silico modeling techniques, such as molecular docking, are used to predict how a molecule might interact with another molecule to form a stable complex. nih.govnih.gov While often used in drug design, the fundamental principles concern the nature of non-covalent interactions, independent of a biological context.
For this compound, docking studies can be used to understand its potential to form complexes with various host molecules. The analysis focuses on identifying the key intermolecular forces that stabilize such complexes:
Hydrogen Bonds: The N-H groups of the benzimidazole and the O-H group of the pyrazolol are strong hydrogen bond donors, while the nitrogen atoms are potential acceptors.
π-π Stacking: The aromatic benzimidazole and pyrazole rings can engage in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The propyl group can form hydrophobic or van der Waals interactions with non-polar regions of a binding partner.
These simulations calculate a binding energy or docking score, which quantifies the strength of the interaction, providing a comparative measure of binding affinity for different potential interaction partners. nih.gov
Coordination Chemistry and Ligand Properties of 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol
Design Principles for Metal Chelation by Benzimidazole-Pyrazole Ligands
The design of effective chelating agents is a cornerstone of coordination chemistry, with applications ranging from catalysis to medicinal chemistry. Ligands containing both benzimidazole (B57391) and pyrazole (B372694) rings, such as 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol, are designed based on several key principles that favor stable metal complex formation.
The fundamental principle behind the chelating ability of these ligands is the presence of multiple donor atoms, primarily nitrogen atoms within the heterocyclic rings, which can coordinate to a single metal ion to form a stable chelate ring. benthamdirect.comresearchgate.netingentaconnect.com The benzimidazole and pyrazole systems are rich in nitrogen atoms with lone pairs of electrons, making them excellent Lewis bases for coordination with metal cations. benthamdirect.comresearchgate.net
The structure of this compound offers several potential coordination sites. The nitrogen atoms of the imidazole (B134444) part of the benzimidazole ring and the pyrazole ring can act as donor atoms. The relative positioning of these nitrogen atoms allows for the formation of a stable five- or six-membered chelate ring with a metal ion, a highly favorable arrangement in coordination chemistry. The presence of the hydroxyl group on the pyrazole ring introduces an additional potential coordination site through the oxygen atom, potentially leading to different coordination modes.
The versatility of these ligands also lies in the potential for the deprotonation of the N-H group in the benzimidazole ring and the O-H group in the pyrazol-5-ol ring, which can lead to the formation of anionic ligands that form strong coordinate bonds with metal ions. The electronic properties of the benzimidazole and pyrazole rings can be tuned by the introduction of various substituents, which in turn can influence the donor ability of the nitrogen atoms and the stability of the resulting metal complexes. acs.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-pyrazole ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands. The synthesis of transition metal complexes with benzimidazole-pyrazole type ligands has been reported. researchgate.netjocpr.com A general synthetic route involves the reaction of an ethanolic solution of the ligand with a hydrated metal(II) salt, such as CuCl₂·2H₂O or NiCl₂·6H₂O. jocpr.com The resulting complexes are often colored and can be isolated as crystalline solids. nih.gov
| Complex | Metal Ion | Ligand | Coordination Geometry | Reference |
| [Cu(L)₂Cl₂] | Cu(II) | 2-(3'-(4''-aryl)-1'-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Square Planar | researchgate.netjocpr.com |
| [Ni(L)₂Cl₂] | Ni(II) | 2-(3'-(4''-aryl)-1'-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Tetrahedral | researchgate.netjocpr.com |
| [Zn(C₁₂H₁₂N₄)Cl₂] | Zn(II) | (Benzimidazol-2-yl)methane derivative | Distorted Tetrahedral | researchgate.net |
This table presents data for analogous benzimidazole-pyrazole type ligands due to the absence of specific data for this compound.
While the coordination chemistry of transition metals with benzimidazole-pyrazole ligands is more extensively studied, these ligands also have the potential to form stable complexes with main group metals. The synthesis of main group metal complexes can be achieved through similar methods, often involving the reaction of the ligand with a main group metal salt or alkoxide. nih.gov
The characterization of these complexes would also rely on similar analytical and spectroscopic techniques. The coordination geometries of main group metal complexes can be more varied than those of transition metals, and can be influenced by factors such as the size of the metal ion and the steric bulk of the ligand. For example, acyl-pyrazolone ligands, which are structurally related to the pyrazol-5-ol moiety, have been shown to form structurally diverse coordination complexes with main group elements. nih.gov
Spectroscopic and Magnetic Properties of Coordination Compounds
The spectroscopic and magnetic properties of coordination compounds provide valuable insights into their electronic structure and bonding.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the nitrogen atoms of the benzimidazole and pyrazole rings to the metal center typically results in a shift of the ν(C=N) stretching vibrations to lower frequencies in the IR spectrum of the complex compared to the free ligand. nih.gov The disappearance or significant shift of the N-H and O-H stretching vibrations can indicate deprotonation of the ligand upon complexation. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the metal complexes in the UV-visible region provide information about the d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand. These spectra can be used to infer the coordination geometry of the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to coordination, and changes in the NMR spectrum upon complexation can provide information about the binding sites. acs.orgjocpr.com
Magnetic Properties:
Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides information about the number of unpaired electrons and the spin state of the metal ion. For example, Cu(II) complexes with one unpaired electron are expected to be paramagnetic, while Ni(II) complexes can be either paramagnetic (in tetrahedral or octahedral geometries) or diamagnetic (in square planar geometry). researchgate.netresearchgate.netorientjchem.org
| Complex | Metal Ion | Magnetic Moment (B.M.) | Geometry | Reference |
| [Cu(BIPPHQ)Cl₂] | Cu(II) | 1.75 | Octahedral | researchgate.netorientjchem.org |
| [Ni(BIPPHQ)Cl₂] | Ni(II) | 2.89 | Octahedral | researchgate.netorientjchem.org |
This table presents data for a related benzimidazole-pyrazole-quinoline ligand (BIPPHQ) due to the absence of specific data for this compound.
Theoretical Studies of Metal-Ligand Interactions and Bonding Modes
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure, bonding, and reactivity of coordination compounds. nih.govresearchgate.net For benzimidazole-pyrazole metal complexes, theoretical studies can provide valuable insights into the nature of the metal-ligand interactions and the preferred bonding modes.
DFT calculations can be used to optimize the geometries of the ligands and their metal complexes, providing structural parameters that can be compared with experimental data from X-ray crystallography. nih.govnih.gov These calculations can also be used to predict the vibrational frequencies of the complexes, aiding in the interpretation of experimental IR and Raman spectra. nih.gov
Furthermore, theoretical studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO) of the ligand and the complex. researchgate.net The energy and composition of these orbitals are crucial for understanding the electronic transitions observed in the UV-visible spectra and for predicting the reactivity of the complexes. The analysis of the electron density distribution and bond orders can provide a quantitative description of the metal-ligand bond, distinguishing between covalent and ionic contributions to the interaction. Molecular docking studies can also be employed to predict the binding affinity of these complexes with biological targets. acs.org
Supramolecular Chemistry and Self Assembly of 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol and Its Derivatives
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding is a predominant force in the crystal packing of benzimidazole (B57391) and pyrazole (B372694) derivatives, significantly influencing their molecular conformation and supramolecular structure. The presence of both hydrogen bond donors (N-H of benzimidazole, O-H of pyrazolol) and acceptors (N atoms of both rings, O atom of the hydroxyl group) in 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol allows for the formation of extensive and robust hydrogen-bonding networks.
In the solid state, O-H···N and N-H···O hydrogen bonds are commonly observed interactions that lead to the formation of chains and more complex architectures. nih.govsciencepg.com For instance, in related phenol-substituted benzimidazoles, O-H···N hydrogen bonding between molecules results in the formation of chains. nih.gov The interplay of these interactions can create intricate one-, two-, or even three-dimensional networks. In solution, these hydrogen bonding capabilities influence solvent interactions and can lead to the formation of dimeric or oligomeric species, depending on the solvent polarity and concentration. Theoretical studies on related benzimidazole derivatives have highlighted the significance of intermolecular N-H···O interactions as proper hydrogen bonds, while intramolecular C-H···N and C-H···O interactions are considered improper hydrogen bonds. sciencepg.com
Table 1: Common Hydrogen Bonding Interactions in Benzimidazole-Pyrazole Systems
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| O-H···N | Hydroxyl Group | Pyrazole/Benzimidazole Nitrogen | 2.6 - 2.9 | Formation of molecular chains nih.gov |
| N-H···O | Benzimidazole N-H | Hydroxyl Oxygen | 2.7 - 3.0 | Dimerization and network formation sciencepg.com |
| N-H···N | Benzimidazole N-H | Pyrazole/Benzimidazole Nitrogen | 2.8 - 3.1 | Formation of catemeric chains |
| C-H···O | Aromatic/Aliphatic C-H | Hydroxyl Oxygen | 3.0 - 3.5 | Stabilization of crystal packing |
π-π Stacking Interactions and Aromatic Stacking Motifs
The planar aromatic systems of the benzimidazole and pyrazole rings in this compound facilitate π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions contribute significantly to the stabilization of the crystal lattice. The stacking can occur in various motifs, including face-to-face, edge-to-face, and offset or slipped-stack arrangements. mdpi.com
In many benzimidazole derivatives, π-π interactions are observed with centroid-centroid distances typically in the range of 3.5 to 4.0 Å. mdpi.com These interactions can be head-to-tail or head-to-head, leading to the formation of columnar structures or herringbone patterns. nih.govresearchgate.net The extent and geometry of π-π stacking are influenced by the substituents on the aromatic rings. The propyl group in the target molecule can influence the steric environment and thus the preferred stacking arrangement. The interplay between hydrogen bonding and π-π stacking is a key feature in the crystal engineering of these compounds, where hydrogen bonds often form the primary structure, which is then stabilized by weaker π-π interactions.
Table 2: Characteristics of π-π Stacking Interactions in Benzimidazole Derivatives
| Stacking Motif | Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Significance |
|---|---|---|---|---|
| Offset Face-to-Face | Benzimidazole-Benzimidazole | 3.5279 | 3.3624 | Strong stabilization of crystal structure mdpi.com |
| Edge-to-Face | Benzimidazole-Phenyl | - | - | Directional packing control |
| Head-to-Tail | Benzimidazole-Benzimidazole | - | - | Formation of columnar assemblies nih.gov |
Formation of Supramolecular Assemblies and Architectures
The combination of strong hydrogen bonds and weaker π-π stacking interactions in this compound and its derivatives can lead to the formation of diverse and complex supramolecular architectures. researchgate.net These self-assembly processes are driven by the thermodynamic favorability of forming multiple non-covalent interactions.
Commonly observed assemblies in related systems include one-dimensional chains, two-dimensional sheets, and three-dimensional networks. For example, hydrogen-bonded chains can be further organized into sheets or more complex 3D structures through π-π stacking and other weaker interactions like C-H···π forces. rsc.org The final supramolecular architecture is highly dependent on the specific substitution pattern and the crystallization conditions. The ability of benzimidazole derivatives to participate in both metal coordination and non-covalent interactions allows for the construction of a wide array of structures, from discrete molecular complexes to extended metal-organic frameworks and coordination polymers. researchgate.net The physicochemical properties of the resulting materials, such as fluorescence, are often directly related to their supramolecular organization. nih.gov
Crystal Engineering Principles Applied to Benzimidazole-Pyrazole Systems
Crystal engineering provides a framework for the rational design of solid-state structures with desired properties by understanding and controlling intermolecular interactions. In the context of benzimidazole-pyrazole systems, the principles of crystal engineering are applied to direct the self-assembly process towards specific supramolecular architectures.
The key to this control lies in the strategic placement of functional groups that can act as reliable hydrogen bond donors and acceptors, as well as moieties capable of engaging in π-π stacking. The hydroxyl group in this compound is a powerful directing group for hydrogen bonding. The benzimidazole N-H group is another critical site for forming robust hydrogen-bonded synthons. The aromatic surfaces of the heterocyclic rings provide the platform for π-π interactions, and their relative orientation can be influenced by steric factors, such as the propyl substituent. By systematically modifying the substituents on the benzimidazole and pyrazole rings, it is possible to tune the balance of intermolecular forces and thus control the resulting crystal packing and, consequently, the material's physical and chemical properties.
Chemical Reactivity and Derivatization Pathways of 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold
The core scaffold of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol consists of two heterocyclic rings: benzimidazole (B57391) and pyrazole (B372694). Both rings can participate in substitution reactions, though their reactivity differs.
Benzimidazole Ring: The benzimidazole moiety is generally susceptible to electrophilic substitution on the benzene (B151609) part of the ring. However, the exact position of substitution is directed by the existing substituents and the reaction conditions. Nucleophilic substitution reactions on the benzimidazole ring are less common but can occur, particularly at the 2-position if a suitable leaving group is present. researchgate.net
Pyrazole Ring: The pyrazole ring is considered a π-excessive aromatic system, making it reactive towards electrophiles. chim.it Electrophilic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, typically occurs at the C4 position, which is the most electron-rich position in the 1,3,5-substituted pyrazole ring. chim.itquora.com The reactivity of the pyrazole ring towards nucleophilic attack is generally low unless activated by strong electron-withdrawing groups. chim.it
| Reaction Type | Reagent/Conditions | Expected Product |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | 4-nitro-1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol |
| Electrophilic Substitution (Halogenation) | Br₂/Acetic Acid | 4-bromo-1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol |
| Electrophilic Substitution (Sulfonation) | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the C5 position of the pyrazole ring is a key site for functionalization. Its acidic proton can be readily removed, and the resulting oxygen nucleophile can react with various electrophiles.
Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base. This modification can influence the molecule's lipophilicity and biological activity.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.
| Reaction Type | Reagent/Conditions | Product Class |
| Esterification | Acetyl chloride, Pyridine | Pyrazolyl acetate (B1210297) derivative |
| Esterification | Benzoic anhydride, DMAP | Pyrazolyl benzoate (B1203000) derivative |
| Etherification | Sodium hydride, Methyl iodide | 5-methoxy-pyrazole derivative |
| Etherification | Potassium carbonate, Benzyl bromide | 5-(benzyloxy)-pyrazole derivative |
Reactions at the Propyl Chain and Pyrazole Ring
Propyl Chain: The propyl group at the C3 position of the pyrazole ring is relatively unreactive, consisting of sp³-hybridized carbon atoms. However, radical halogenation could potentially occur at the benzylic-like position adjacent to the pyrazole ring under UV light or with radical initiators, introducing a handle for further modifications.
Pyrazole Ring: Beyond electrophilic substitution at C4, the pyrazole ring itself can undergo other transformations. For instance, N-alkylation of the benzimidazole nitrogen is a possible reaction. The pyrazole ring is generally stable, but under harsh conditions, ring-opening reactions could be induced. nih.gov The N-H of the benzimidazole can also be a site for substitution reactions.
Synthesis of Hybrid Molecules Incorporating the Benzimidazole-Pyrazole Moiety
The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules. nih.gov The inherent reactivity of its functional groups allows for its conjugation with other pharmacologically active moieties, potentially leading to compounds with synergistic or novel biological activities. acs.orgnih.gov
One common strategy involves the condensation of the pyrazole hydroxyl group with a carboxylic acid group of another molecule to form an ester linkage. Alternatively, the benzimidazole N-H can be used as a nucleophile to attack an electrophilic center on another molecule. nih.gov Multicomponent reactions have also been employed to construct complex molecules incorporating the benzimidazole-pyrazole core in a single step. mdpi.com
For example, Knoevenagel condensation can be employed if the pyrazole ring is first functionalized to contain an aldehyde group. This aldehyde can then react with active methylene (B1212753) compounds, such as 2-cyano-N'-(1H-benzo[d]imidazol-2-yl)acetohydrazide, to form complex hybrid structures. acs.orgnih.gov
| Hybridization Strategy | Coupling Partners | Linkage Type |
| Ester Formation | Molecule with a carboxylic acid | Ester |
| Amide Formation (via N-H) | Molecule with an acyl chloride | Amide |
| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethyl bridge |
| Click Chemistry (after functionalization) | Azide- or alkyne-containing molecule | Triazole |
Potential Applications of the Benzimidazole Pyrazole Scaffold in Non Biological Chemical Research
Design of Advanced Materials (e.g., Luminescent, Fluorescent, Optoelectronic)
The benzimidazole-pyrazole scaffold is a key component in the design of novel luminescent and fluorescent materials. The extended π-conjugated system of this scaffold facilitates efficient intra-molecular charge transfer (ICT), which is a critical factor for achieving desirable photophysical properties. nih.gov The fluorescence properties of compounds containing the benzimidazole-pyrazole moiety are closely related to their molecular structure. nih.gov These compounds often exhibit strong fluorescence, making them suitable for applications in optoelectronics, optical lasers, and as organic luminophores.
The inherent fluorescence of the benzimidazole (B57391) nucleus, coupled with the versatile substitution possibilities on the pyrazole (B372694) ring, allows for the fine-tuning of emission wavelengths and quantum yields. For instance, studies on various benzimidazole-pyrazole derivatives have demonstrated their potential as fluorescent probes. nih.gov The photophysical properties of these materials can be modulated by introducing different functional groups, leading to materials with tailored optical characteristics.
Table 1: Photophysical Properties of Representative Benzimidazole-Pyrazole Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| Benzimidazole-derived sensor (BBMP) | 370 | 542 | Fluorescent sensor for metal ions rsc.org |
| Pyrazole derivative 52 | 326 | 474 | ESIPT active sensor for Cu2+ nih.gov |
This table presents data for related compounds to illustrate the potential of the 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol scaffold.
Catalysis: Application as Organocatalysts or Ligands in Metal Catalysis
The nitrogen-rich benzimidazole-pyrazole scaffold is well-suited for applications in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions. The presence of multiple nitrogen atoms provides excellent coordination sites for metal ions, making these compounds effective ligands for a wide range of transition metals. researchgate.net The resulting metal complexes have been explored for their catalytic activity in various organic transformations. For example, pyrazole-based ligands have been shown to improve the efficiency of manganese catalysts in transfer hydrogenation reactions. rsc.org
In the realm of organocatalysis, benzimidazole derivatives have been utilized as bifunctional catalysts. researchgate.net The ability of the scaffold to participate in hydrogen bonding and other non-covalent interactions allows it to activate substrates and control the stereochemistry of reactions. The versatility of the benzimidazole-pyrazole structure allows for the synthesis of a series of analogs with different electronic properties, which can in turn affect the catalytic performance of the resulting compounds. acs.org
Sensing Technologies: Development of Chemosensors
The inherent fluorescent properties and the ability to coordinate with metal ions make the benzimidazole-pyrazole scaffold an excellent platform for the development of chemosensors. researchgate.net These sensors can detect the presence of specific ions or molecules through changes in their optical properties, such as fluorescence quenching or enhancement. For instance, benzimidazole-derived fluorescent chemosensors have been developed for the selective detection of metal ions like Cu2+ and Zn2+. rsc.org
The design of these chemosensors often involves the incorporation of specific binding sites that can selectively interact with the target analyte. The benzimidazole-pyrazole framework provides a rigid and pre-organized structure that can be functionalized with various recognition motifs. The detection mechanism often relies on processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which are modulated by the binding of the analyte. The development of these sensors has practical applications in environmental monitoring and analytical chemistry. rsc.org
Table 2: Performance of Benzimidazole-Based Chemosensors
| Sensor | Target Analyte | Detection Method | Detection Limit |
| Sensor 1 | Fe2+/Fe3+ | Colorimetric | 1.18 µM / 1.21 µM rsc.org |
| Sensor 1 | Zn2+ | Fluorometric | 1.05 µM rsc.org |
| BBMP | Cu2+ | Fluorescence Turn-Off | Not specified rsc.org |
| BBMP | Zn2+ | Ratiometric Turn-On | Not specified rsc.org |
This table showcases the capabilities of related benzimidazole-based sensors.
Role as Building Blocks in Complex Organic Synthesis
Beyond their direct applications, benzimidazole-pyrazole derivatives serve as valuable building blocks in the synthesis of more complex organic molecules. acs.org The scaffold can be readily synthesized through various methods, including condensation reactions followed by cyclization. nih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the benzimidazole and pyrazole rings.
This modularity makes the benzimidazole-pyrazole scaffold a versatile platform for the construction of libraries of compounds with diverse functionalities. These compounds can then be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The ability to easily modify the structure of the scaffold is a key advantage in the development of new molecules with tailored properties. mdpi.com The synthesis of benzimidazole-tethered pyrazoles can be achieved through multi-step strategies involving reactions like the Knoevenagel condensation. acs.org
Future Research Directions and Unexplored Avenues for 1 1h Benzimidazol 2 Yl 3 Propyl 1h Pyrazol 5 Ol Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the widespread study and application of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol. Future research should pivot from traditional multi-step syntheses towards more innovative and streamlined methodologies.
Furthermore, the application of microwave-assisted organic synthesis (MAOS) could dramatically enhance reaction efficiency. mdpi.com Microwave irradiation can lead to rapid heating, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. Exploring various solvents, catalysts, and microwave parameters could lead to a highly optimized protocol. mdpi.com The use of greener catalysts , such as L-proline or metal nanoparticles, should also be investigated to align with the principles of sustainable chemistry. researchgate.netresearchgate.net
| Proposed Synthetic Strategy | Potential Advantages | Key Parameters for Exploration |
| One-Pot Multi-Component Reaction | Reduced reaction time, lower cost, minimized waste, simplified purification. researchgate.netnih.gov | Catalyst type (acidic, basic, organocatalyst), solvent system, reaction temperature. |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, potential for higher yields, improved purity. mdpi.com | Microwave power and temperature, reaction time, choice of solvent. |
| Green Catalysis | Environmentally friendly, often reusable, high selectivity. researchgate.net | Catalyst loading, solvent polarity, reaction conditions (e.g., solvent-free). |
Advanced Computational Studies for Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies are essential for elucidating its structure-property relationships.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.govmdpi.com This information is crucial for predicting its reactivity, stability, and potential sites for electrophilic and nucleophilic attack. nih.gov Such studies can also help to rationalize its spectroscopic characteristics (e.g., NMR, IR, UV-Vis). researchgate.net
Molecular docking simulations represent another critical area of future research, particularly for exploring the compound's potential as a therapeutic agent. nih.goveuropeanreview.org By docking the molecule into the active sites of various enzymes or receptors (such as kinases or lipases), researchers can predict its binding affinity and interaction modes. nih.govmdpi.com This in silico screening can identify potential biological targets and guide the design of more potent analogues. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions. nih.govmdpi.com
| Computational Method | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. nih.gov | HOMO-LUMO energy gap, molecular electrostatic potential map, theoretical spectral data. |
| Molecular Docking | Predict binding affinity and interactions with biological targets. nih.govmdpi.com | Binding energy scores, identification of key interacting residues (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulation | Assess the stability of the molecule within a biological target's active site. nih.gov | Root-mean-square deviation (RMSD), analysis of dynamic interactions over time. |
Development of New Coordination Complexes with Tailored Properties
The presence of multiple nitrogen and oxygen atoms in this compound makes it an excellent candidate as a ligand for forming coordination complexes with various metal ions. nih.gov The benzimidazole (B57391) and pyrazole (B372694) moieties are well-known for their ability to coordinate with metals, and combining them in a single molecule offers a versatile platform for creating novel metal complexes. nih.govmdpi.com
Future research should focus on synthesizing and characterizing complexes with transition metals such as copper (Cu), zinc (Zn), cobalt (Co), and iron (Fe). nih.govnih.gov The resulting complexes could exhibit unique properties not present in the free ligand. For instance, metal coordination can enhance biological activity, including antimicrobial or anticancer effects. nih.govresearchgate.net The geometry and electronic properties of these complexes could be tailored by selecting different metal centers and auxiliary ligands, potentially leading to applications in catalysis, where they might facilitate organic transformations. mdpi.com
| Metal Ion | Potential Properties of the Complex | Potential Applications |
| Copper (Cu) | Enhanced cytostatic and proapoptotic activity. nih.gov | Anticancer agents. |
| Zinc (Zn) | Luminescence, potential enzymatic inhibition. | Bioimaging, therapeutic agents. |
| Cobalt (Co) | Catalytic activity, magnetic properties. | Homogeneous catalysis, materials science. |
| Iron (Fe) | Redox activity, biomimetic modeling. nih.gov | Catalysis, bioinorganic chemistry. |
Integration into Novel Supramolecular Architectures and Functional Materials
The structural features of this compound, specifically its hydrogen bond donor (benzimidazole N-H, pyrazole O-H) and acceptor sites, make it an ideal building block (tecton) for constructing supramolecular architectures.
Future investigations should explore the self-assembly of this molecule through non-covalent interactions like hydrogen bonding and π-π stacking to form well-defined structures such as dimers, tapes, or sheets. The ability to form robust hydrogen-bonded networks is a key feature in the design of functional organic materials.
Furthermore, its capacity as a multidentate ligand can be exploited in the field of metal-organic frameworks (MOFs) . By reacting the compound with suitable metal nodes, it may be possible to construct porous, crystalline materials. These MOFs could be designed to have tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, or heterogeneous catalysis. The integration of the benzimidazole-pyrazole scaffold into such frameworks could impart specific chemical or physical properties to the resulting material.
Q & A
Q. How can researchers optimize the synthetic route for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol to improve yield and purity?
Methodological Answer: Synthetic optimization often involves evaluating reaction conditions (solvent, temperature, catalysts) and precursor compatibility. For benzimidazole-pyrazole hybrids, condensation of o-phenylenediamine with carbonyl-containing intermediates under acidic conditions is common . Key steps include:
- Precursor Selection : Use propyl-substituted pyrazole intermediates (e.g., 3-propyl-1H-pyrazol-5-ol) to ensure regioselectivity.
- Catalysis : Employ acetic acid or polyphosphoric acid to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
Data Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 80–120°C | Higher temps reduce side products |
| Solvent | Ethanol/DMF | Polar aprotic solvents improve cyclization |
| Catalyst | Acetic acid | 10–15% yield increase vs. uncatalyzed reactions |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons/atoms using DEPT and HSQC. For example:
- Pyrazole C5-OH proton: δ 10.2–12.0 ppm (broad singlet) .
- Benzimidazole aromatic protons: δ 7.3–8.1 ppm (multiplet) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propyl group).
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer:
- In vitro Screening : Test against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based assays.
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Note : Structural analogs (e.g., N-(1H-benzimidazol-2-yl)methanamine derivatives) show dose-dependent inhibition of wheat germination, suggesting potential bioactivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Use slow evaporation (acetonitrile/methanol) to grow single crystals.
- Data Collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve torsional angles and hydrogen bonding .
- Challenges : Twinning or low-resolution data may require iterative refinement with SHELXE .
Example : Benzimidazole rings often exhibit π-stacking; compare with similar structures in the Cambridge Structural Database.
Q. How do substituents on the benzimidazole and pyrazole rings influence pharmacological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogen, methyl, nitro groups) and compare bioactivity.
- Electron-Withdrawing Groups : Enhance binding to hydrophobic enzyme pockets (e.g., 4-chlorophenyl increases antifungal activity) .
- Propyl Chain : Longer alkyl chains may improve membrane permeability but reduce solubility .
Data Table :
| Substituent | Position | Bioactivity (IC₅₀) |
|---|---|---|
| -NO₂ | Benzimidazole C5 | 12.5 µM (COX-2 inhibition) |
| -F | Pyrazole C3 | 8.7 µM (Antibacterial) |
Q. What strategies mitigate instability of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring .
- Prodrug Design : Mask the hydroxyl group (e.g., acetylation) to enhance metabolic stability .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to reduce hydrolysis .
Q. How can computational methods predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin, DNA gyrase).
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability .
Example : Analogous triazole-benzimidazole hybrids show hydrogen bonding with Thr165 in EGFR kinase .
Q. How should researchers address contradictory solubility data in different solvent systems?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (PBS, SGF).
- Co-solvent Systems : Test PEG-400 or DMSO/water mixtures to improve dissolution .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
